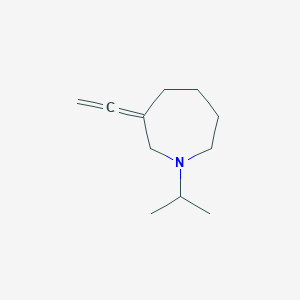
3-Ethenylidene-1-propan-2-ylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-1-propan-2-ylazepane, also known as EPZA, is a cyclic amine that has been the subject of scientific research due to its potential applications in the pharmaceutical industry. This compound has a unique molecular structure that makes it a promising candidate for drug development.
Scientific Research Applications
3-Ethenylidene-1-propan-2-ylazepane has been studied for its potential applications in the pharmaceutical industry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has also been studied for its potential as a cancer treatment. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells and induces apoptosis.
Mechanism Of Action
3-Ethenylidene-1-propan-2-ylazepane is believed to work by inhibiting the activity of enzymes that are involved in cell division and growth. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-Ethenylidene-1-propan-2-ylazepane prevents cancer cells from dividing and growing.
Biochemical And Physiological Effects
3-Ethenylidene-1-propan-2-ylazepane has been shown to have a low toxicity profile in vitro. It is not mutagenic or genotoxic and does not cause significant damage to DNA. In animal studies, 3-Ethenylidene-1-propan-2-ylazepane has been shown to be well-tolerated and does not cause significant toxicity. However, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane.
Advantages And Limitations For Lab Experiments
One advantage of 3-Ethenylidene-1-propan-2-ylazepane is its unique molecular structure, which makes it a promising candidate for drug development. Its antibacterial, antifungal, and anticancer properties make it a versatile compound that can be studied for a variety of applications. However, one limitation of 3-Ethenylidene-1-propan-2-ylazepane is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 3-Ethenylidene-1-propan-2-ylazepane. One area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based antibiotics. 3-Ethenylidene-1-propan-2-ylazepane has been shown to have potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Another area of research is the development of 3-Ethenylidene-1-propan-2-ylazepane-based cancer treatments. In vitro studies have shown that 3-Ethenylidene-1-propan-2-ylazepane inhibits the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 3-Ethenylidene-1-propan-2-ylazepane and its potential applications in the pharmaceutical industry.
Synthesis Methods
The synthesis of 3-Ethenylidene-1-propan-2-ylazepane involves the reaction of 3-bromo-1-propene with 1,5-diaminopentane in the presence of a palladium catalyst. This reaction produces 3-Ethenylidene-1-propan-2-ylazepane as a white solid with a yield of 55%. The purity of the compound can be improved through recrystallization or column chromatography.
properties
CAS RN |
113558-38-6 |
|---|---|
Product Name |
3-Ethenylidene-1-propan-2-ylazepane |
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
InChI |
InChI=1S/C11H19N/c1-4-11-7-5-6-8-12(9-11)10(2)3/h10H,1,5-9H2,2-3H3 |
InChI Key |
IFGOIBLCGLFIQP-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC(=C=C)C1 |
Canonical SMILES |
CC(C)N1CCCCC(=C=C)C1 |
synonyms |
1H-Azepine,3-ethenylidenehexahydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



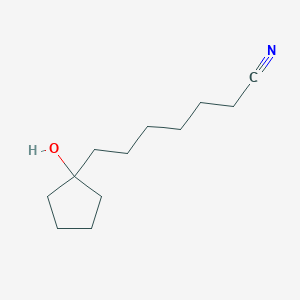
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)
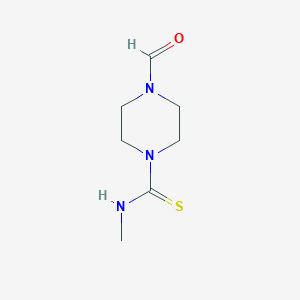
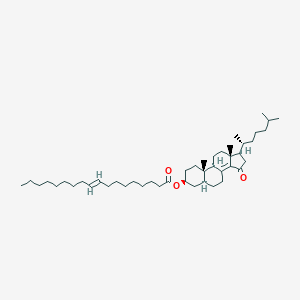
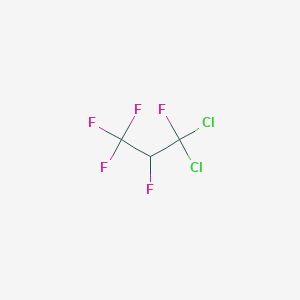
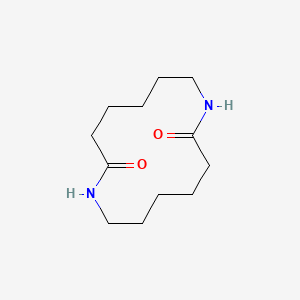
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)
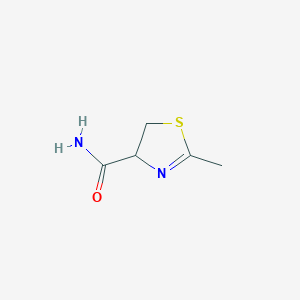
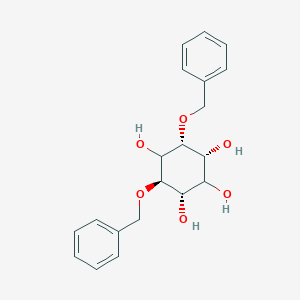
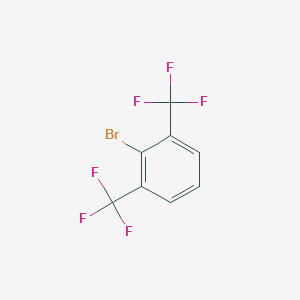
![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)